Thiophene, 2-(2-propynyl)-
Overview
Description
Thiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . It is an analog to the compound benzene, where one CH2 group in the benzene ring is replaced with sulfur .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the cyclization of readily available S-containing alkyne substrates .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons .Chemical Reactions Analysis
Thiophene undergoes various chemical reactions. For instance, the oxidation reactions initiated by hydroperoxyl radical and decomposition of the related intermediates and complexes have been studied . In addition, the reaction mechanisms and kinetics of thiophene oxidation reactions have been considered .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol . It is soluble in most organic solvents such as alcohol, ether, and chloroform, but it is slightly soluble in water .Safety And Hazards
Future Directions
Thiophene and its derivatives have a wide range of applications in pharmaceuticals and material science . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing efficient and selective syntheses of thiophene derivatives by cyclization of readily available S-containing alkyne substrates .
properties
IUPAC Name |
2-prop-2-ynylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6S/c1-2-4-7-5-3-6-8-7/h1,3,5-6H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWSGJGIFDRZBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534827 | |
Record name | 2-(Prop-2-yn-1-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene, 2-(2-propynyl)- | |
CAS RN |
93296-25-4 | |
Record name | 2-(Prop-2-yn-1-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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